4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene
Overview
Description
4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene is an organic compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.65 g/mol. This compound features a benzene ring substituted with a nitro group (-NO2), a chloro group (-Cl), and a cyclopropylmethoxy group (-OCH2C3H5)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene typically involves the nitration of 4-chloro-1-(cyclopropylmethoxy)benzene. The nitration reaction is usually carried out using concentrated nitric acid (HNO3) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or column chromatography, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The nitro group in the compound can be oxidized to form nitroso compounds or other oxidized derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl).
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions with appropriate nucleophiles, such as sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitro compounds, and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Compounds with various functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may serve as a probe or intermediate in biological studies, such as investigating enzyme mechanisms or cellular processes.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzene can be compared with other similar compounds, such as 4-chloro-1-methoxy-2-nitrobenzene and 4-chloro-1-ethoxy-2-nitrobenzene. These compounds differ in the nature of the alkoxy group attached to the benzene ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its cyclopropylmethoxy group, which may impart distinct properties compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug discovery, and other research areas. Further studies and applications of this compound may lead to new discoveries and advancements in multiple fields.
Properties
IUPAC Name |
4-chloro-1-(cyclopropylmethoxy)-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-8-3-4-10(9(5-8)12(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOLPQRPTIVLSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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